1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one

Description

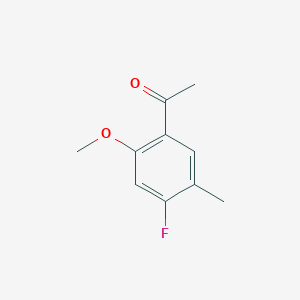

1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11FO2 It is a derivative of acetophenone, characterized by the presence of a fluoro, methoxy, and methyl group on the phenyl ring

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

1-(4-fluoro-2-methoxy-5-methylphenyl)ethanone |

InChI |

InChI=1S/C10H11FO2/c1-6-4-8(7(2)12)10(13-3)5-9(6)11/h4-5H,1-3H3 |

InChI Key |

UHWDTQUHYBBVIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)OC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluoro group enhances its ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors. The methoxy and methyl groups contribute to its lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.

Comparison with Similar Compounds

- 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one

- 1-(4-Fluoro-2-methoxyphenyl)ethan-1-one

- 1-(4-Fluoro-2-methylphenyl)ethan-1-one

Uniqueness: 1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one is unique due to the specific combination of functional groups on the phenyl ring. The presence of both fluoro and methoxy groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, which are not observed in similar compounds.

Biological Activity

1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a fluorine atom, a methoxy group, and a methyl group on the phenyl ring, which are crucial for its biological interactions.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes by binding to their active sites, thus modulating various biochemical pathways. The presence of methoxy and methyl groups enhances its binding affinity and specificity towards these targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : The compound showed an IC50 value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent inhibitory effects on cell proliferation .

- Selectivity : It displayed a 19-fold lesser effect on non-cancerous MCF10A cells compared to MDA-MB-231 cells, suggesting a favorable selectivity for cancerous cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary tests indicate that it has significant activity against both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These results suggest that the compound could be a candidate for developing new antibacterial agents .

Case Study 1: Anticancer Efficacy

In a controlled study involving mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in a substantial reduction in tumor size and metastasis compared to untreated controls. The pharmacodynamic analysis indicated enhanced survival rates among treated subjects, reinforcing the compound's potential as an anticancer agent .

Case Study 2: Safety Profile

A subacute toxicity study conducted in healthy mice assessed the safety profile of the compound when administered orally at high doses (40 mg/kg). The results indicated no significant adverse effects, supporting its potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.